molecular formula C20H34O5 B1244751 (5Z,9E,12S,14Z)-8,11,12-trihydroxyicosa-5,9,14-trienoic acid

(5Z,9E,12S,14Z)-8,11,12-trihydroxyicosa-5,9,14-trienoic acid

Cat. No. B1244751
M. Wt: 354.5 g/mol
InChI Key: WPLPEZUSILBTGP-LTNYKQEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z,9E,12S,14Z)-8,11,12-trihydroxyicosa-5,9,14-trienoic acid is a hydroxy monocarboxylic acid consisting of icosa-5,9,14-trienoic acid having three hydroxy groups placed at the 8-, 11- and 12-positions. It derives from a (5Z,9E,14Z)-icosa-5,9,14-trienoic acid. It is a conjugate acid of a (5Z,9E,12S,14Z)-8,11,12-trihydroxyicosa-5,9,14-trienoate.

Scientific Research Applications

Marine Biology and Eicosanoid Research

Marine eicosanoids like 8,11,12-trihydroxyeicosa-5,14,17(Z),9(E)-tetraenoic acid and 8,11,12-trihydroxyeicosa-5,14(Z),9E-trienoic acid are found in various starfish species. These compounds are studied for their role in marine biology and eicosanoid research (Bruno et al., 2005).

Biochemical Pathways in Arachidonic Acid Metabolism

Research on arachidonic acid epoxides shows the conversion of 12-hydroperoxyeicosa-5,8,10,14-tetraenoic acid into various products, including 8,11,12-trihydroxyeicosa-5,9,14-trienoic acid, elucidating key biochemical pathways in arachidonic acid metabolism (Pace-Asciak, 1984).

Synthetic Chemistry and Derivatives

Studies in synthetic chemistry have focused on creating derivatives of trihydroxyicosa-trienoic acids. For instance, the synthesis of related compounds like (R,S)-(5Z,8E,10E)-12-hydroxyheptadeca-5,8,10-trienoic acid has been explored, highlighting the compound's relevance in the field of organic synthesis (Russell & Pabon, 1982).

Blood Platelet Research

The compound has been identified as a product from the incubation of arachidonic acid with washed blood platelets, providing insights into its role in blood platelet functions and related physiological processes (Jones et al., 1978).

Fatty Acid Synthesis and Metabolism

Research on the synthesis of long-chain n-3 and n-6 fatty acids has involved the creation of compounds with structures similar to trihydroxyicosa-trienoic acids, aiding in the understanding of fatty acid synthesis and metabolism in biological systems (Kuklev & Smith, 2004).

properties

Product Name

(5Z,9E,12S,14Z)-8,11,12-trihydroxyicosa-5,9,14-trienoic acid

Molecular Formula

C20H34O5

Molecular Weight

354.5 g/mol

IUPAC Name

(5Z,9E,12R,14Z)-8,11,12-trihydroxyicosa-5,9,14-trienoic acid

InChI

InChI=1S/C20H34O5/c1-2-3-4-5-6-10-13-18(22)19(23)16-15-17(21)12-9-7-8-11-14-20(24)25/h6-7,9-10,15-19,21-23H,2-5,8,11-14H2,1H3,(H,24,25)/b9-7-,10-6-,16-15+/t17?,18-,19?/m1/s1

InChI Key

WPLPEZUSILBTGP-LTNYKQEOSA-N

Isomeric SMILES

CCCCC/C=C\C[C@H](C(/C=C/C(C/C=C\CCCC(=O)O)O)O)O

Canonical SMILES

CCCCCC=CCC(C(C=CC(CC=CCCCC(=O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
(5Z,9E,12S,14Z)-8,11,12-trihydroxyicosa-5,9,14-trienoic acid

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